molecular formula C12H16ClN3O2S B2984343 3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride CAS No. 1286274-75-6

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride

Cat. No. B2984343
CAS RN: 1286274-75-6
M. Wt: 301.79
InChI Key: OCABYXCMOJPWQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride can be carried out in several ways. One of the most commonly used methods involves reacting 4-(4-chlorobenzenesulfonyl)piperidine with sodium cyanide in the presence of a base.


Molecular Structure Analysis

The molecular formula of this compound is C12H16ClN3O2S . It has an average mass of 301.792 Da and a monoisotopic mass of 301.065186 Da .


Chemical Reactions Analysis

Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Carbonic Anhydrase Inhibition

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride has been studied for its role as an inhibitor of carbonic anhydrase (CA) isoenzymes. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic applications, especially in cancer treatment. For instance, Lolak et al. (2019) synthesized compounds from benzenesulfonamides incorporating 1,3,5-triazine moieties, which showed high selectivity and inhibition potency against human carbonic anhydrase isoforms, particularly those associated with tumors like hCA IX and XII (Lolak et al., 2019). Similarly, other studies like Alafeefy et al. (2015) and Moi et al. (2020) have explored different benzenesulfonamide derivatives for their CA inhibitory activity (Alafeefy et al., 2015), (Moi et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have shown significant antimicrobial activity. Desai et al. (2016) synthesized novel benzenesulfonamide derivatives that exhibited significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Desai et al., 2016).

Neuropharmacological Applications

This compound has also been investigated for its potential neuropharmacological effects. For instance, Hirst et al. (2006) studied a benzenesulfonamide derivative, SB-399885, as a 5-HT6 receptor antagonist, demonstrating cognitive-enhancing properties and potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).

Antioxidant and Enzyme Inhibition

Lolak et al. (2020) investigated benzenesulfonamides with 1,3,5-triazine motifs for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are associated with neurodegenerative diseases, and their inhibition can have therapeutic benefits (Lolak et al., 2020).

Corrosion Inhibition

In the field of materials science, piperidine derivatives related to this compound have been studied for their corrosion inhibition properties. Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations to explore the efficiency of these derivatives in inhibiting iron corrosion (Kaya et al., 2016).

properties

IUPAC Name

3-cyano-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.ClH/c13-9-10-2-1-3-12(8-10)18(16,17)15-11-4-6-14-7-5-11;/h1-3,8,11,14-15H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCABYXCMOJPWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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